

# Preclinical Profile of Branaplam in Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Branaplam |           |  |  |
| Cat. No.:            | B560654   | Get Quote |  |  |

#### Introduction

**Branaplam** (LMI070) is an orally available, brain-penetrant small molecule that modulates mRNA splicing.[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and represents a first-in-class splicing modulator that works through sequence-selective interaction with the spliceosome complex.[3] During its clinical development for SMA, it was observed to reduce levels of the huntingtin (HTT) protein, leading to its repurposing and investigation as a potential therapy for Huntington's Disease (HD).[2][4][5]

This technical guide provides an in-depth summary of the preclinical studies of **branaplam** in both SMA and HD. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's mechanism of action, efficacy data from in vitro and in vivo models, experimental methodologies, and its safety and specificity profile.

### **Mechanism of Action**

**Branaplam**'s therapeutic effect in two distinct neurodegenerative diseases stems from its ability to selectively modulate the splicing of different pre-mRNAs.

## In Spinal Muscular Atrophy (SMA)

SMA is caused by the loss of the SMN1 gene, leading to a deficiency in the Survival Motor Neuron (SMN) protein.[6][7] A nearly identical gene, SMN2, can produce some functional SMN



protein, but a single nucleotide difference causes the inefficient inclusion of exon 7 during splicing, resulting in a truncated, unstable protein.[6][7]

**Branaplam** acts by stabilizing the transient interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[3][8][9] This enhanced binding affinity promotes the inclusion of exon 7 into the final mRNA transcript, leading to increased production of full-length, functional SMN protein.[4][6][8]

Caption: Mechanism of Branaplam in Spinal Muscular Atrophy (SMA).

## In Huntington's Disease (HD)

HD is an autosomal dominant disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, which results in a toxic, mutant huntingtin protein (mHTT).[1][2] A primary therapeutic strategy is to reduce the levels of this toxic protein.[1]

**Branaplam** lowers HTT protein levels through a novel mechanism. It promotes the inclusion of a previously non-annotated, cryptic "pseudoexon" (termed exon 50a) located between exons 50 and 51 of the HTT pre-mRNA.[2][10] This 115 bp pseudoexon introduces a frameshift and a premature termination codon into the HTT transcript.[10][11][12] The cell's quality control machinery recognizes this faulty mRNA and degrades it through the nonsense-mediated RNA decay (NMD) pathway, ultimately resulting in reduced production of both mutant and total HTT protein.[1]

**Caption:** Mechanism of **Branaplam** in Huntington's Disease (HD).

# Preclinical Efficacy Data Spinal Muscular Atrophy (SMA) Models

Preclinical studies in a severe SMN $\Delta$ 7 mouse model of SMA demonstrated that oral administration of **branaplam** led to a dose-dependent increase in full-length SMN protein in the central nervous system and translated to significant therapeutic benefits.[4][6][7]



| Model                                                                                                  | Dosing Regimen                                   | Key Outcomes                                                      | Reference |
|--------------------------------------------------------------------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------|-----------|
| SMNΔ7 Mouse                                                                                            | 1, 3, 10, 30 mg/kg<br>(oral, daily from<br>PND3) | SMN Protein:<br>Concentration-<br>dependent increase in<br>brain. | [6]       |
| Brain Concentration<br>(at 4h): 1.55 μM at 1<br>mg/kg; 61.7 μM at 30<br>mg/kg.                         | [6]                                              |                                                                   |           |
| Survival: Increased overall survival and improved body weight. Efficacy was similar at 3 and 10 mg/kg. | [6]                                              | _                                                                 |           |
| Tolerability: Reduced survival at the 30 mg/kg dose suggested tolerability issues.                     | [6]                                              |                                                                   |           |

## **Huntington's Disease (HD) Models**

In HD patient-derived cellular models, **branaplam** effectively lowered both total and mutant HTT protein levels in a dose-dependent manner at nanomolar concentrations, without inducing cellular toxicity.[11][12] It also showed efficacy in vivo in a mouse model of HD.[2]



| Model                                                                                                 | Treatment       | Key Outcomes                                                                                     | Reference |
|-------------------------------------------------------------------------------------------------------|-----------------|--------------------------------------------------------------------------------------------------|-----------|
| HD Patient Fibroblasts                                                                                | Branaplam (72h) | HTT Lowering: Dosedependent reduction of total HTT (tHTT) and mutant HTT (mHTT).                 | [11]      |
| HD Patient iPSCs                                                                                      | Branaplam (72h) | IC50: Consistently below 10 nM for HTT reduction.                                                | [11][12]  |
| HD iPSC-derived<br>Cortical Progenitors &<br>Neurons                                                  | Branaplam (72h) | Toxicity: No cellular toxicity observed at effective concentrations.                             | [11][12]  |
| Splicing Restoration: Ameliorated aberrant alternative splicing patterns characteristic of HD.[1][11] |                 |                                                                                                  |           |
| BacHD Mouse Model                                                                                     | Oral dosing     | HTT Lowering: Promoted pseudoexon 50a inclusion and lowered HTT mRNA and protein levels in vivo. | [2]       |

## **Experimental Methodologies**

A variety of in vitro and in vivo models and analytical techniques were employed to elucidate the preclinical profile of **branaplam**.

## In Vitro Models & Assays

 Cellular Models: Studies utilized HD patient-derived fibroblasts, induced pluripotent stem cells (iPSCs), and iPSC-derived cortical progenitors and neurons.[1][11][12] Human



neuroblastoma cells (SH-SY5Y) were also used.[2] For SMA, SMNΔ7 mouse myoblasts and human patient-derived fibroblasts were used.[6]

- Protein Quantification: Mesoscale Discovery (MSD) immunoassays were used for sensitive
  quantification of total and mutant HTT protein.[11][12] Enzyme-linked immunosorbent assays
  (ELISA) were used to measure SMN protein levels.[6]
- Transcript Analysis: Quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) were
  performed to measure changes in HTT and SMN2 mRNA levels, confirm the inclusion of
  target exons (SMN2 exon 7) or pseudoexons (HTT exon 50a), and assess transcriptomewide off-target effects.[2][11][13]
- Toxicity Assays: Cellular toxicity was typically assessed via adenylate kinase release assays.
   [11]

#### In Vivo Models & Procedures

- Animal Models:
  - SMA: The SMNΔ7 mouse model, which recapitulates key features of severe SMA, was used for efficacy and PK/PD studies.[6][8]
  - HD: The BacHD mouse model, which expresses full-length human mHTT, was used to evaluate in vivo efficacy.[2]
  - Safety: Juvenile Wistar Hannover rats and Beagle dogs were used alongside mice for developmental neurotoxicity (DNT) studies.[8][14]
- Administration & Analysis: Branaplam was administered via oral gavage.[6][8] Efficacy was
  assessed by measuring SMN or HTT protein levels in tissues (e.g., brain) and monitoring
  phenotypic outcomes like survival and body weight.[6] Safety was evaluated through
  histopathology and immunohistochemistry on brain tissue.[8][14]





Click to download full resolution via product page

**Caption:** General workflow for preclinical evaluation of **Branaplam**.

# Preclinical Safety and Off-Target Profile Developmental Neurotoxicity

Initial preclinical safety testing revealed that **branaplam** could induce cell-cycle arrest and had aneugenic effects in vitro and in vivo.[8] These findings prompted dedicated developmental neurotoxicity (DNT) studies. In juvenile mice, rats, and dogs, orally administered **branaplam** had no discernible impact on neurogenesis.[8][14][15] Histopathological and immunohistochemical analyses of brain regions with active neurogenesis showed no differences in cell proliferation, apoptosis, or neural migration between **branaplam**-treated and control animals.[8][14]

## **Transcriptome-wide Specificity**

While **branaplam** was designed for a specific splicing event, RNA-Seq studies have shown that, like other splicing modulators, it can have transcriptome-wide off-target effects, particularly at higher concentrations.[13][16][17]



| Concentration | Cell Type                  | Number of<br>Genes with<br>Altered<br>Expression             | Key Finding                                                                              | Reference |
|---------------|----------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------------|-----------|
| Low (2 nM)    | SMA Patient<br>Fibroblasts | Not specified<br>(effects were<br>"almost non-<br>existent") | Low concentrations minimize off- target effects while partially restoring SMN2 splicing. | [16]      |
| High (40 nM)  | SMA Patient<br>Fibroblasts | 2187                                                         | High concentrations induce significant transcriptional perturbations.                    | [13]      |

These studies indicate that the therapeutic window and dosing are critical for balancing efficacy with off-target effects.[13][16]

## **Mechanistic Insights into Toxicity**

Although DNT studies in juvenile animals were reassuring, the clinical trial in HD patients was terminated due to peripheral neuropathy.[15][18] Subsequent mechanistic work in human iPSC-derived motor neurons has offered a potential explanation. This study suggests **branaplam** can activate the p53 pathway and induce nucleolar stress, leading to enhanced expression of the neurotoxic p53-target gene BBC3.[15] On a cellular level, this was associated with disruption of neurite integrity.[15]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 5. Novartis to pursue SMA drug branaplam in Huntington's disease Medical Conferences [conferences.medicom-publishers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs PMC [pmc.ncbi.nlm.nih.gov]
- 9. old.sinapse.pt [old.sinapse.pt]
- 10. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 11. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons PMC [pmc.ncbi.nlm.nih.gov]
- 12. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicineinnovates.com [medicineinnovates.com]
- 14. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of Branaplam in Neurodegenerative Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560654#preclinical-studies-of-branaplam-in-neurodegenerative-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com